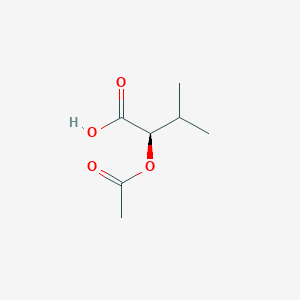

(R)-2-Acetoxy-3-methylbutanoic acid

Vue d'ensemble

Description

®-2-Acetoxy-3-methylbutanoic acid is an organic compound with a chiral center, making it an enantiomer

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetoxy-3-methylbutanoic acid typically involves the esterification of ®-3-methylbutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of ®-2-Acetoxy-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Acetoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Synthesis of Other Compounds

(R)-2-Acetoxy-3-methylbutanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the production of esters and other derivatives that are essential in pharmaceuticals and agrochemicals. For instance, it can be converted into (R)-2-aminooxy-3-methylbutanoic acid through a series of reactions involving acetylation and hydrolysis processes .

2. Synthesis of Pheromones

In the field of chemical ecology, this compound has been explored as a starting material for synthesizing sex pheromones in mealybugs and scale insects. The compound's unique structural features allow for regioselective modifications that are essential for producing specific pheromone analogs .

Biochemical Applications

1. Role in Metabolic Studies

The compound has been investigated for its role in metabolic pathways. Studies have shown that this compound can influence the biosynthesis of fatty acids and their derivatives, which are critical for maintaining cellular functions in various organisms. This property makes it a valuable tool for metabolic engineering and biochemical research .

2. Potential Therapeutic Uses

There is ongoing research into the potential therapeutic applications of this compound. Its derivatives have shown promise in treating metabolic disorders due to their ability to modulate metabolic pathways effectively. The compound's impact on enzyme activity related to fatty acid metabolism is particularly noteworthy .

Agricultural Applications

1. Plant Growth Regulators

This compound has been studied for its potential use as a plant growth regulator. Its application can enhance growth rates and improve yield in various crops by influencing hormone levels within plants. Research indicates that compounds similar to this compound can promote root development and overall plant vigor .

2. Pest Management

The compound's role in pest management is also being explored, particularly as an eco-friendly alternative to synthetic pesticides. Its efficacy in attracting beneficial insects or repelling pests makes it a candidate for sustainable agricultural practices .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for esters and pharmaceutical compounds; used in pheromone synthesis |

| Biochemical Studies | Modulates fatty acid metabolism; potential therapeutic uses |

| Agricultural Use | Acts as a plant growth regulator; potential eco-friendly pest management agent |

Case Studies

-

Synthesis of Pheromones from this compound

- Researchers synthesized sex pheromones for mealybugs using this compound, demonstrating its utility in ecological studies and pest control strategies.

-

Metabolic Engineering Applications

- A study highlighted the effects of this compound on fatty acid biosynthesis pathways in yeast, showcasing its potential application in metabolic engineering.

Mécanisme D'action

The mechanism of action of ®-2-Acetoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The acetoxy group can be hydrolyzed to release acetic acid, which can participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Acetoxy-3-methylbutanoic acid: The enantiomer of ®-2-Acetoxy-3-methylbutanoic acid with similar chemical properties but different biological activities.

3-Methylbutanoic acid: The parent compound without the acetoxy group.

2-Acetoxybutanoic acid: A similar compound with a different alkyl chain.

Uniqueness

®-2-Acetoxy-3-methylbutanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Activité Biologique

(R)-2-Acetoxy-3-methylbutanoic acid (CAS No. 44976-78-5) is a compound that has garnered attention in various biological research contexts, particularly due to its potential roles in metabolic pathways and as a pheromone component in certain insect species. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including case studies and relevant research data.

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Purity : Typically studied at high purity levels for biological assays.

1. Role in Insect Pheromones

This compound has been identified as a component in the pheromonal communication of mealybugs and scale insects. Research indicates that it plays a crucial role in attracting mates and facilitating reproductive behaviors.

- Case Study : In a study on the sex pheromones of mealybugs, this compound was found to be a significant attractant for males of various species, indicating its importance in ecological interactions and potential applications in pest management strategies .

2. Metabolic Pathways

The compound has also been investigated for its involvement in metabolic pathways within organisms. Its structure suggests potential interactions with various enzymes, which could influence metabolic processes.

- Research Findings : Studies have shown that this compound may interact with specific metabolic enzymes, potentially modulating their activity. This interaction could have implications for understanding metabolic disorders or developing therapeutic agents.

Safety and Toxicology

While this compound is primarily studied for its biological activities, safety assessments indicate that it should be handled with care due to potential irritant properties.

| Hazard Statement | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H319: Causes serious eye irritation | P301+P312: If swallowed, call a poison center or doctor if you feel unwell |

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-acetyloxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYABMSJIGYKIG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457168 | |

| Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44976-78-5 | |

| Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.